Thiolytic Cleavage Specificity: Conventional Peroxisomal Thiolase Fails to Process Branched-Chain 3-Oxoacyl-CoAs
The conventional peroxisomal 3-oxoacyl-CoA thiolase, previously assumed to catalyze the cleavage of all 3-oxoacyl-CoA esters, exhibits remarkably poor reactivity towards the 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids [1]. In contrast, sterol carrier protein X (SCPx) was shown to readily react with 3-oxopristanoyl-CoA, a branched-chain analog, establishing SCPx as the dedicated thiolase for branched-chain substrates [1]. While direct kinetic data for 3-Oxo-23-methyltetracosanoyl-CoA with purified thiolases are not available in primary literature, this class-level inference strongly indicates that, like 3-oxopristanoyl-CoA, its cleavage would be SCPx-dependent and poorly catalyzed by the conventional thiolase. This provides a foundational rationale for using this specific compound in assays designed to distinguish SCPx activity from that of the conventional peroxisomal thiolase.
| Evidence Dimension | Enzymatic Cleavage Efficiency (Reactivity) |
|---|---|
| Target Compound Data | 3-Oxo-23-methyltetracosanoyl-CoA (inferred to be a poor substrate for conventional thiolase, based on branched-chain class behavior) |
| Comparator Or Baseline | Conventional peroxisomal 3-oxoacyl-CoA thiolase (baseline activity on straight-chain 3-oxoacyl-CoAs is high; on 2-methyl branched-chain esters, activity is poor) |
| Quantified Difference | Qualitative observation: 'poor reactivity' vs. 'readily reacts' for the SCPx enzyme [1]. Exact Vmax/Km values for this compound are not available. |
| Conditions | In vitro enzyme assay using purified rat liver peroxisomal enzymes. |
Why This Matters
This matters for scientific selection because using this compound in a thiolase activity assay allows for the specific interrogation of the SCPx-mediated branch of peroxisomal β-oxidation, which would be masked if a straight-chain 3-oxoacyl-CoA were used instead.
- [1] Wanders, R. J., et al. (1997). Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes. *Biochemical and Biophysical Research Communications*, 236(3), 565-569. View Source
